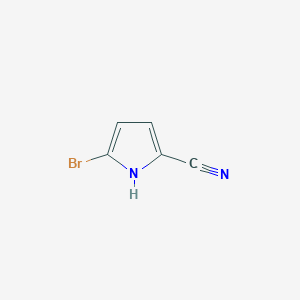

![molecular formula C7H5N5 B1511204 8-叠氮咪唑并[1,2-a]吡啶 CAS No. 421595-82-6](/img/structure/B1511204.png)

8-叠氮咪唑并[1,2-a]吡啶

描述

Imidazo[1,2-a]pyridine is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

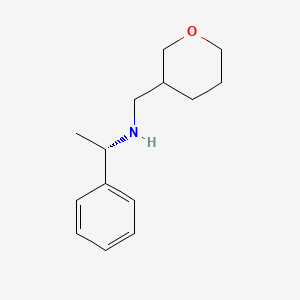

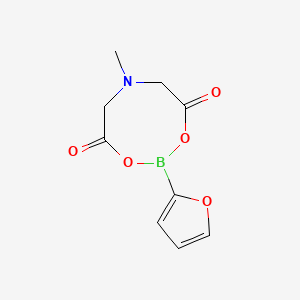

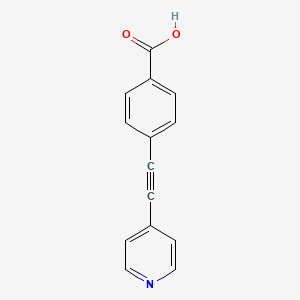

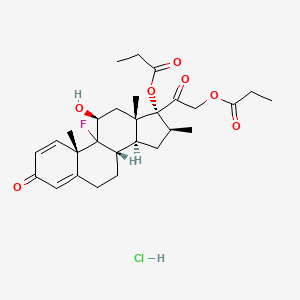

Imidazo[1,2-a]pyridines can be synthesized through various methods. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . Another method involves the coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 . A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine is a fused bicyclic 5,6 heterocycle . The structure can be modified by substituting different groups at various positions. For example, substituents at C2 and C6 positions can significantly affect the potency of the compound .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized through radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis strategies . They can also undergo arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary depending on their structure and functional groups. For instance, compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, showed significantly improved potency against extracellular and intracellular Mtb with good microsomal stability .科学研究应用

抗癌研究

8-叠氮咪唑并[1,2-a]吡啶衍生物已被评估为潜在的抗癌剂。研究表明,这些化合物对各种癌细胞系表现出显著的抗增殖作用。 例如,某些衍生物对乳腺癌细胞表现出强效活性,一些化合物的抑制浓度 (IC50) 值表明其具有很强的功效 .

抗结核药物

咪唑并[1,2-a]吡啶骨架已被确定为开发新型抗结核药物的有前景的结构。 最近的研究集中于创建这种化合物的类似物,这些类似物对多药耐药和广泛耐药的结核菌株表现出显著的活性 .

兽医学

在兽医学领域,咪唑并[1,2-a]吡啶衍生物已被发现能够抑制各种锥虫的生长,锥虫是导致牲畜疾病的寄生原生动物。 这些化合物可能用于治疗巴贝斯虫病和泰勒虫病等感染,从而改善动物健康并减少农业部门的经济损失 .

材料科学

咪唑并[1,2-a]吡啶因其结构特点也被认为在材料科学中具有应用价值。 它们已用于合成可能具有多种工业应用的材料,包括开发新型聚合物和涂料 .

药物合成

咪唑并[1,2-a]吡啶衍生物的合成在药物化学中具有重要意义。 这些化合物是多种药物生产中的关键中间体,它们通过多种方法合成,包括无溶剂和无催化剂技术,这些技术更环保且经济可行 .

环境应用

虽然没有找到 8-叠氮咪唑并[1,2-a]吡啶的环境应用的直接参考资料,但相关的咪唑并[1,2-a]吡啶化合物已使用环境友好的方法合成。 这些方法旨在减少有害溶剂和催化剂的使用,从而促进更绿色的化学过程 .

安全和危害

未来方向

Imidazo[1,2-a]pyridine derivatives have a wide range of applications in medicinal chemistry and show significant activity against various diseases. Therefore, further exploration and development of these compounds can lead to new drugs for treating various diseases . For instance, palladium-catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives utilizing 8-aminoimidazo[1,2-a]pyridine as an efficacious and new inbuilt 6,5-fused bicyclic removable directing group has been reported .

作用机制

Target of Action

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines is known to involve radical reactions .

Action Environment

The synthesis of imidazo[1,2-a]pyridines is known to involve different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

生化分析

Biochemical Properties

8-Azidoimidazo[1,2-a]pyridine plays a significant role in biochemical reactions. It is involved in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Cellular Effects

Related imidazo[1,2-a]pyridine compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 8-Azidoimidazo[1,2-a]pyridine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Related imidazo[1,2-a]pyridine compounds have shown good microsomal stability , suggesting that 8-Azidoimidazo[1,2-a]pyridine may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

属性

IUPAC Name |

8-azidoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-11-10-6-2-1-4-12-5-3-9-7(6)12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGCDDWAFSGFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743392 | |

| Record name | 8-Azidoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

421595-82-6 | |

| Record name | 8-Azidoimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421595-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azidoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene](/img/structure/B1511126.png)

![5-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B1511129.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-2-methyl-](/img/structure/B1511134.png)

![(2S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1511147.png)

![2,3-dihydro-6-[2-(1-piperidinyl)ethoxy]-1H-Pyrrolo[3,2-c]pyridine](/img/structure/B1511168.png)